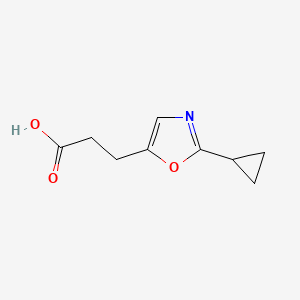

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid

Description

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid is a heterocyclic carboxylic acid featuring a 1,3-oxazole core substituted with a cyclopropyl group at the 2-position and a propanoic acid moiety at the 5-position. The cyclopropyl group introduces ring strain, which may influence conformational stability and reactivity, while the oxazole ring provides a polar, aromatic scaffold capable of hydrogen bonding and π-π interactions. This compound is of interest in medicinal chemistry and agrochemical research due to the structural versatility of oxazole derivatives .

Properties

IUPAC Name |

3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-8(12)4-3-7-5-10-9(13-7)6-1-2-6/h5-6H,1-4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTQJTWNECXABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=C(O2)CCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. This typically includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Carboxylic Acid Group Reactivity

The propanoic acid moiety enables classic acid-derived transformations:

Esterification

Reaction with alcohols under acidic or coupling conditions yields esters. For example:

-

Reagents/Conditions : Methanol with catalyst or (coupling agents).

-

Product : Methyl 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoate.

Amide Formation

Interaction with amines produces amides:

-

Reagents/Conditions : Benzylamine with .

-

Product : 3-(2-Cyclopropyl-1,3-oxazol-5-yl)-N-benzylpropanamide.

Decarboxylation

Under thermal or basic conditions, decarboxylation occurs:

-

Reagents/Conditions : Aqueous at elevated temperatures.

-

Product : 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propane.

Oxazole Ring Reactivity

The 1,3-oxazole ring participates in electrophilic and nucleophilic reactions:

Oxidation

The oxazole ring undergoes oxidation under strong acidic or basic conditions:

-

Reagents/Conditions : Jones reagent () or .

-

Product : Oxidized derivatives (e.g., oxazole N-oxide).

Electrophilic Substitution

The electron-rich oxazole ring may undergo substitutions at the 4-position:

-

Product : 4-Nitro- or 4-bromo-substituted oxazole derivatives.

Cycloaddition Reactions

The oxazole ring can act as a dipolarophile in 1,3-dipolar cycloadditions, forming fused heterocycles .

Cyclopropyl Group Reactivity

The cyclopropyl substituent may undergo strain-driven ring-opening under specific conditions, though direct experimental evidence for this compound is lacking. General cyclopropane reactivity includes:

-

Acid/Base-Induced Ring-Opening : Strong acids (e.g., ) or bases may cleave the cyclopropane ring, forming linear alkenes or alcohols.

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Esterification | Methyl ester | |

| Amide Formation | + benzylamine | Benzylamide derivative |

| Oxazole Oxidation | Oxazole N-oxide | |

| Decarboxylation | Alkane derivative |

Mechanistic Insights

-

Carboxylic Acid Reactivity : The acid group’s nucleophilic carbonyl carbon facilitates ester/amide bond formation via activation (e.g., DCC-mediated coupling).

-

Oxazole Ring Stability : The aromaticity of the oxazole ring influences its resistance to electrophilic attacks unless strongly activated .

Research Limitations

Current data primarily derive from studies on structurally related compounds (e.g., 3-cyclopropyl-3-(1,2-oxazol-3-yl)propanoic acid). Further experimental validation is required to confirm reactivity patterns specific to 3-(2-cyclopropyl-1,3-oxazol-5-yl)propanoic acid.

Scientific Research Applications

Medicinal Chemistry

Potential as a Drug Candidate:

Research indicates that compounds similar to 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid may serve as lysophosphatidic acid receptor ligands, which are important in treating conditions such as cancer and fibrosis. The ability of this compound to interact with specific biological targets suggests its potential in drug design aimed at modulating receptor activity .

Neuroprotective Effects:

Studies have shown that oxazole derivatives possess neuroprotective properties. The specific structural features of this compound may contribute to its efficacy in protecting neuronal cells from damage due to oxidative stress or excitotoxicity .

Agricultural Applications

Pesticidal Activity:

The compound has been investigated for its pesticidal properties, particularly against pests that affect crops. Its unique structure may enhance its effectiveness as a biopesticide, offering an environmentally friendly alternative to synthetic pesticides. Research on similar compounds has indicated their potential to disrupt pest metabolism or reproductive systems .

Herbicidal Properties:

In addition to its pesticidal effects, there is emerging evidence that compounds with oxazole structures can exhibit herbicidal activity. This application could be particularly useful in managing weed populations in agricultural settings without harming desirable crops .

Case Study 1: Neuroprotection

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of oxazole derivatives on neuronal cell lines exposed to neurotoxic agents. The results demonstrated that certain derivatives significantly reduced cell death and oxidative stress markers, suggesting a promising avenue for further research into this compound's therapeutic potential .

Case Study 2: Agricultural Efficacy

In field trials assessing the efficacy of new biopesticides, formulations containing this compound were tested against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls, highlighting the compound's potential as a sustainable pest management solution .

Data Table: Comparison of Applications

Mechanism of Action

The mechanism of action of 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The oxazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved . Further research is needed to fully elucidate the detailed mechanisms and pathways through which this compound exerts its effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic Acid (CAS 1179299-13-8)

- Structure : Replaces the 1,3-oxazole with a 1,2,4-oxadiazole ring and substitutes cyclopentyl for cyclopropyl.

- Molecular Formula: C₁₀H₁₄N₂O₃ (MW: 210.23) vs. the target compound’s estimated MW of ~195.2 (assuming C₉H₁₁NO₃).

- Key Differences: Electronic Properties: Oxadiazoles (two nitrogen atoms) exhibit stronger electron-withdrawing effects than oxazoles (one nitrogen), altering dipole moments and solubility . Substituent Effects: Cyclopentyl reduces ring strain compared to cyclopropyl but increases lipophilicity (clogP ~2.1 vs. Metabolic Stability: Oxadiazoles are less prone to oxidative metabolism than oxazoles, which may enhance pharmacokinetic profiles in drug design .

2-([(tert-Butoxy)carbonyl]amino)-3-(1,3-oxazol-5-yl)propanoic Acid

- Structure: Shares the oxazol-5-ylpropanoic acid backbone but includes a tert-butoxycarbonyl (Boc)-protected amine.

- Impact of Substituents : The Boc group increases steric bulk (MW: 269.27) and reduces polarity, contrasting with the cyclopropyl group’s compactness and moderate hydrophobicity. This difference may influence binding affinity in enzyme inhibition studies .

Substituent Variations in Propanoic Acid Derivatives

Pesticide Analogs (Haloxyfop, Fluazifop)

- Structure: Aryloxy-phenoxypropanoic acids with trifluoromethylpyridinyl or chlorophenyl substituents.

- Functional Comparison: Bioactivity: These compounds are herbicides targeting acetyl-CoA carboxylase (ACC), unlike the target compound, which lacks the aryloxy-phenoxy motif critical for ACC binding . Electron-Withdrawing Groups: Trifluoromethyl and chloro substituents enhance herbicidal activity by stabilizing negative charges in target binding pockets, a feature absent in the cyclopropyl-oxazole derivative .

3-(4-Methyl-4H-1,2,4-triazol-3-yl)pyridine-2-carboxylate

- Structure: Triazole-pyridine hybrid vs. oxazole-propanoic acid.

- Physicochemical Properties: The triazole’s nitrogen-rich structure increases polarity (clogP ~0.8 vs.

Structural and Functional Data Table

| Compound Name | Heterocycle | Substituent | Molecular Weight | Key Properties/Applications |

|---|---|---|---|---|

| 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid | 1,3-Oxazole | Cyclopropyl | ~195.2 | Moderate lipophilicity, drug discovery |

| 3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)propanoic acid | 1,2,4-Oxadiazole | Cyclopentyl | 210.23 | Enhanced metabolic stability |

| Haloxyfop | Phenoxypropanoic | Trifluoromethylpyridinyl | 361.7 | Herbicide (ACC inhibitor) |

| 2-(Boc-amino)-3-(1,3-oxazol-5-yl)propanoic acid | 1,3-Oxazole | Boc-protected amine | 269.27 | Peptide synthesis intermediate |

Research Implications

- Drug Design : The cyclopropyl group’s strain may enhance target selectivity in enzyme inhibitors, while oxadiazole analogs offer improved metabolic stability .

- Agrochemicals: Unlike phenoxypropanoic herbicides, the target compound’s lack of strong electron-withdrawing groups suggests divergent biological targets, possibly in antifungal or antibiotic applications .

Biological Activity

3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid (CAS No. 1215965-94-8) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves cyclization reactions under controlled conditions. The oxazole ring structure is formed through specific synthetic routes that may include the use of catalysts and optimization for yield and purity. The compound has a molecular formula of C9H11NO3 and a molecular weight of 183.19 g/mol .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest potent activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 4.69 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 5.64 |

| Pseudomonas aeruginosa | 13.40 |

These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. Preliminary data suggest that it exhibits antiproliferative effects on various human tumor cell lines, with GI50 values in the nanomolar to micromolar range. This activity is attributed to its ability to modulate specific cellular pathways involved in cancer progression .

The mechanism by which this compound exerts its biological effects involves interaction with various molecular targets. The oxazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating signaling pathways. This interaction can lead to diverse biological effects depending on the target involved .

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, revealing that it significantly reduced bacterial load in treated cultures compared to controls.

- Cancer Cell Line Studies : In trials involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Basic: What synthetic strategies are recommended for preparing 3-(2-Cyclopropyl-1,3-oxazol-5-yl)propanoic acid?

Methodological Answer:

The synthesis typically involves cyclocondensation of cyclopropyl-substituted precursors (e.g., cyclopropylcarboxaldehyde derivatives) with propanoic acid-linked intermediates. Key steps include:

- Oxazole Ring Formation : Use of carbodiimides or thiourea derivatives under reflux conditions in polar aprotic solvents (e.g., DMF) to promote cyclization.

- Functional Group Compatibility : Protection of the carboxylic acid group during cyclization to avoid side reactions, followed by deprotection using acidic hydrolysis (e.g., HCl/EtOH).

- Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC for isolating high-purity products.

Reference : Similar protocols for oxadiazole and thiazole analogs highlight temperature control and inert atmospheres to prevent oxidation .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm cyclopropyl (δ ~1.0–1.5 ppm for cyclopropyl protons) and oxazole ring protons (δ ~6.5–8.0 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and carbon-proton connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C9H11NO3; expected [M+H]+ = 198.0764).

- Infrared Spectroscopy (IR) : Peaks at ~1700 cm−1 (C=O stretch of carboxylic acid) and ~3100 cm−1 (cyclopropyl C-H).

Reference : Structural confirmation of analogous compounds via X-ray crystallography (e.g., Acta Crystallographica reports) provides validation for NMR assignments .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from assay conditions or structural analogs. To address this:

- Standardize Assay Protocols : Use validated cell lines (e.g., HEK293 for receptor binding) and controls (e.g., known inhibitors) across studies.

- Structure-Activity Relationship (SAR) Studies : Compare activity of derivatives (e.g., cyclopropyl vs. phenyl substitutions) to identify critical functional groups.

- Dose-Response Analysis : Perform IC50/EC50 measurements in triplicate with statistical validation (p < 0.05) to ensure reproducibility.

Reference : SAR frameworks for thiazole-containing amino acids demonstrate how substituents modulate antimicrobial activity .

Advanced: What mechanistic insights explain the reactivity of the oxazole ring in this compound?

Methodological Answer:

The oxazole ring’s electron-deficient nature facilitates:

- Electrophilic Substitution : Reactions at the C2 position (meta to oxygen) with electrophiles (e.g., nitration or halogenation under HNO3/H2SO4 or NXS conditions).

- Ring-Opening Reactions : Acidic hydrolysis cleaves the oxazole to form α-keto amides, which can be characterized via LC-MS.

- Coordination Chemistry : The nitrogen lone pairs enable metal complexation (e.g., Cu2+ for catalysis studies), verified via UV-Vis and EPR spectroscopy.

Reference : Oxazole reactivity is consistent with studies on 1,2,4-oxadiazole derivatives, where ring stability influences reaction pathways .

Basic: What are the recommended storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store at −20°C in airtight, light-resistant containers under inert gas (Ar/N2) to prevent hydrolysis or oxidation.

- Handling : Use gloveboxes for moisture-sensitive reactions; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation.

- Waste Disposal : Neutralize with aqueous NaHCO3 before disposal in designated organic waste containers.

Reference : Safety protocols align with GHS guidelines for carboxylic acid derivatives .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values using force fields (e.g., OPLS-AA) in water/octanol systems.

- Density Functional Theory (DFT) : Calculate pKa (carboxylic acid ~2.5–3.0) and electrostatic potential maps to identify reactive sites.

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50% likely due to moderate molecular weight (<250 Da)).

Reference : PubChem data for structurally related compounds validate computational predictions .

Basic: What are the potential applications of this compound in medicinal chemistry?

Methodological Answer:

- Target Identification : Screen against kinase or GPCR libraries due to oxazole’s prevalence in kinase inhibitors (e.g., imatinib analogs).

- Prodrug Development : Esterify the carboxylic acid to enhance bioavailability, with hydrolysis studies in simulated gastric fluid.

- In Vivo Models : Test pharmacokinetics in rodent models, monitoring plasma half-life via LC-MS/MS.

Reference : Thiazole-containing amino acids show antimycobacterial activity, suggesting analogous pathways .

Advanced: What experimental design optimizes enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor alkenes.

- Chiral HPLC : Separate enantiomers on a CHIRALPAK® column (e.g., IA or IB) with hexane/IPA mobile phases.

- Circular Dichroism (CD) : Confirm enantiopurity by comparing experimental CD spectra to simulated data.

Reference : Enantioselective synthesis of methyl-substituted oxazole derivatives demonstrates >90% ee under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.